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molecular formula C9H7N5O B8509736 4-(2-Furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine

4-(2-Furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine

Cat. No. B8509736
M. Wt: 201.18 g/mol
InChI Key: YRICNFHNUJTOMF-UHFFFAOYSA-N
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Patent
US07087754B2

Procedure details

A solution of 4-(2-furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine (219 mg, 1 mmol) in DMF (2 mL) at 0° C. was treated with NaH (40 mg, 60%, 1 mmol), stirred for 20 min, treated with 2-fluorobenzyl bromide (120 μL, 1 mmol), stirred at room temperature for 1 h, quenched with water, extracted with EtOAc, dried (MgSO4), concentrated in vacuo and purified by chromatography EtOAc:Heptane, 1:4) to give the title compound (250 mg, 76%) as a cream solid.
Quantity
219 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:11]=[C:10]([NH2:12])[N:9]=[C:8]2[NH:13][N:14]=[CH:15][C:7]=12.[H-].[Na+].[F:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21]Br>CN(C=O)C>[F:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21][N:13]1[C:8]2=[N:9][C:10]([NH2:12])=[N:11][C:6]([C:2]3[O:1][CH:5]=[CH:4][CH:3]=3)=[C:7]2[CH:15]=[N:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
219 mg
Type
reactant
Smiles
O1C(=CC=C1)C1=C2C(=NC(=N1)N)NN=C2
Name
Quantity
40 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
120 μL
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography EtOAc

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(CN2N=CC=3C2=NC(=NC3C=3OC=CC3)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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